molecular formula C17H16ClN3O2S2 B2983883 (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1788681-94-6

(5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2983883
CAS No.: 1788681-94-6
M. Wt: 393.9
InChI Key: LSVDDILIZJCVIT-UHFFFAOYSA-N
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Description

The compound (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures It contains a chlorothiophene ring, a thiophene ring, a 1,2,4-oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.

    Substitution: The chlorothiophene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Sulfoxides and Sulfones: from oxidation.

    Amines: from reduction.

    Substituted Thiophenes: from nucleophilic substitution.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

Compounds containing this moiety have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In materials science, the compound’s heterocyclic rings can contribute to the development of new materials with unique electronic properties, such as organic semiconductors or conductive polymers.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The 1,2,4-oxadiazole ring, in particular, is known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorothiophen-2-yl)(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • (5-Bromothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Uniqueness

The unique combination of the chlorothiophene, thiophene, 1,2,4-oxadiazole, and piperidine rings in (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone provides a distinct set of chemical properties. This makes it particularly versatile for various applications, from drug design to materials science, compared to other similar compounds which may lack one or more of these functional groups.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c18-14-4-3-13(25-14)17(22)21-6-1-2-11(9-21)8-15-19-16(20-23-15)12-5-7-24-10-12/h3-5,7,10-11H,1-2,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVDDILIZJCVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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